Ethyl (2R)-3-hydroxy-2-methylpropanoate

Catalog No.
S8777402
CAS No.
87884-36-4
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
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Ethyl (2R)-3-hydroxy-2-methylpropanoate

CAS Number

87884-36-4

Product Name

Ethyl (2R)-3-hydroxy-2-methylpropanoate

IUPAC Name

ethyl (2R)-3-hydroxy-2-methylpropanoate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

SLKZIPLLOLLLPQ-RXMQYKEDSA-N

Canonical SMILES

CCOC(=O)C(C)CO

Isomeric SMILES

CCOC(=O)[C@H](C)CO

Ethyl (2R)-3-hydroxy-2-methylpropanoate (CAS: 87884-36-4) is an enantiomerically pure C6 hydroxy ester that serves as a critical building block in complex, stereospecific organic synthesis. As a derivative of the well-known 'Roche ester,' its primary value lies in introducing a specific chiral center—(2R)—which is an essential structural motif in numerous active pharmaceutical ingredients (APIs) and other high-value chemical targets. Procurement decisions for this compound are driven by the stringent requirement for stereochemical purity to ensure the efficacy and safety of the final product, making it a non-interchangeable precursor in many advanced synthetic routes.

In stereospecific synthesis, substituting this enantiopure ester with a generic equivalent introduces significant process risks and downstream costs. Using the racemic mixture, Ethyl (±)-3-hydroxy-2-methylpropanoate, will produce an unwanted diastereomer in the subsequent reaction step, effectively halving the theoretical yield and creating a difficult, often economically unviable, purification challenge. Opting for the free acid, (2R)-3-hydroxy-2-methylpropanoic acid, may seem like a cost-saving measure but necessitates adding a complete esterification stage to the manufacturing workflow. This additional step consumes more raw materials (alcohol, catalyst), energy, and time, while also generating a separate waste stream, thereby increasing the total cost of ownership and process complexity.

Essential for High-Yield Synthesis of Stereochemically Pure Pharmaceutical Intermediates

The industrial synthesis of complex APIs with multiple stereocenters demands enantiopure starting materials to avoid diastereomeric impurities and maximize yield. In routes targeting molecules like the antibiotic Linezolid, the use of a specific chiral building block is not optional; it is fundamental to an efficient process that produces the correct, biologically active stereoisomer. Starting with an enantiopure precursor like Ethyl (2R)-3-hydroxy-2-methylpropanoate allows for a theoretical yield of nearly 100% of the desired diastereomer. In contrast, using a racemic precursor would yield a maximum of only 50% of the target diastereomer, with the remainder being a difficult-to-remove impurity.

Evidence DimensionTheoretical Yield of Correct Diastereomer
Target Compound DataApproaches 100%
Comparator Or BaselineRacemic Ethyl (±)-3-hydroxy-2-methylpropanoate: 50%
Quantified DifferenceUp to 2x higher potential yield of the desired stereoisomer
ConditionsIn a multi-step stereospecific synthesis of a chiral drug intermediate.

Using the correct enantiopure starting material doubles the maximum potential yield and avoids costly, complex purification of unwanted stereoisomers, directly impacting manufacturing efficiency and cost.

Improved Processability and Handling via Higher Boiling Point vs. Methyl Ester Analog

In scaled-up chemical processes, the physical properties of reagents are critical for ensuring safety, consistency, and yield. Ethyl (2R)-3-hydroxy-2-methylpropanoate possesses a higher boiling point than its corresponding methyl ester analog, Methyl (2R)-3-hydroxy-2-methylpropanoate. The boiling point of the methyl ester is reported as 76-77 °C at 12 mmHg, while the ethyl ester's boiling point is higher at 85-87 °C at 12 mmHg. This higher boiling point provides a wider and safer operating window for reactions conducted at elevated temperatures, reducing volatile material loss and improving batch-to-batch reproducibility.

Evidence DimensionBoiling Point
Target Compound Data85-87 °C @ 12 mmHg
Comparator Or BaselineMethyl (2R)-3-hydroxy-2-methylpropanoate: 76-77 °C @ 12 mmHg
Quantified Difference~10 °C higher boiling point at reduced pressure
ConditionsStandard physical property measurement at 12 mmHg.

A higher boiling point allows for more robust thermal management in heated reactions, minimizing evaporative losses and enhancing process safety and control, which are key considerations in manufacturing.

Streamlined Workflow: Eliminates Upstream Esterification vs. Starting from Free Acid

Procuring Ethyl (2R)-3-hydroxy-2-methylpropanoate directly provides a significant process advantage over purchasing the corresponding free acid and performing an esterification in-house. A typical Fischer esterification requires the carboxylic acid, an excess of alcohol (ethanol), a strong acid catalyst (e.g., H2SO4), and often heating for several hours, followed by aqueous workup, extraction, and purification. By using the pre-formed ester, a buyer eliminates an entire reaction step, saving significant time, labor, and the costs associated with the additional raw materials and waste disposal.

Evidence DimensionRequired Process Steps for Use
Target Compound Data1 (Direct use)
Comparator Or Baseline(2R)-3-hydroxy-2-methylpropanoic acid: 2+ (Esterification, then use)
Quantified DifferenceEliminates at least one full synthesis and purification cycle
ConditionsStandard multi-step synthesis workflow in an industrial or laboratory setting.

This is a direct procurement advantage, reducing the total cost of production, shortening manufacturing timelines, and simplifying the overall synthetic process.

Key Precursor for Stereospecific Synthesis of Pharmaceutical Side-Chains

This compound is the right choice for multi-step syntheses where the (2R)-methyl-3-hydroxypropanoyl fragment is required for the final molecular architecture, such as in the development of certain antibiotics and other complex chiral APIs. Its high enantiomeric purity ensures the formation of the correct diastereomer, simplifying downstream processing.

Process Development and Scale-Up Requiring Thermal Stability

For chemical manufacturing processes that involve heating reagents above 75 °C, the higher boiling point of this ethyl ester makes it a more reliable and process-stable choice compared to its more volatile methyl ester analog, minimizing material loss and improving batch consistency.

Time- and Resource-Sensitive Synthetic Campaigns

In workflows where minimizing the number of synthetic steps is critical for meeting deadlines or budget constraints, procuring this ready-to-use ester is more efficient than starting with the free carboxylic acid. It allows research and production teams to bypass an entire esterification and purification cycle, accelerating progress to the next key step.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.078644241 g/mol

Monoisotopic Mass

132.078644241 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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